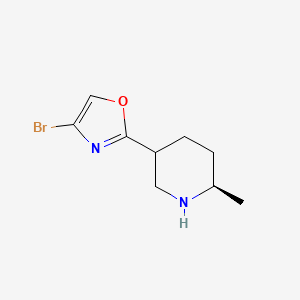
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole is a heterocyclic compound that features both bromine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole typically involves multi-step reactions. One common method starts with the bromination of a precursor compound, followed by cyclization to form the oxazole ring. For instance, a solar photo-thermochemical C(sp3)–H bromination can be employed, using N-bromosuccinimide in dichloroethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Dichloroethane: A common solvent for these reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and brominated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered heterocycle with similar electronic properties.
Thiazole: Contains sulfur instead of oxygen, offering different reactivity and applications.
Imidazole: Known for its role in biological systems and pharmaceutical applications.
Uniqueness
4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and potential for diverse applications. Its specific stereochemistry (6R) also adds to its uniqueness, influencing its interactions and properties.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C9H13BrN2O/c1-6-2-3-7(4-11-6)9-12-8(10)5-13-9/h5-7,11H,2-4H2,1H3/t6-,7?/m1/s1 |
InChI Key |
ANLAMOBTMNHLNL-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@@H]1CCC(CN1)C2=NC(=CO2)Br |
Canonical SMILES |
CC1CCC(CN1)C2=NC(=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
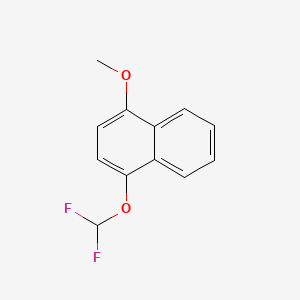
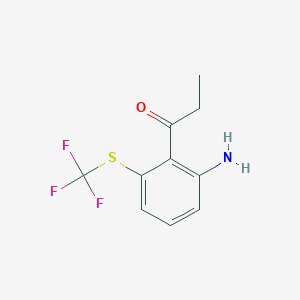
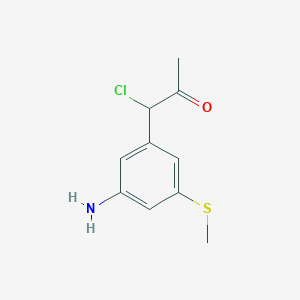
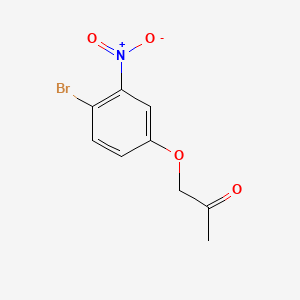



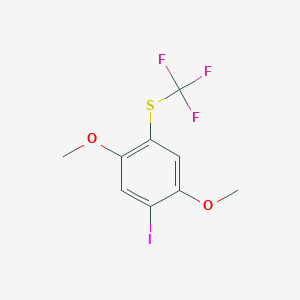
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
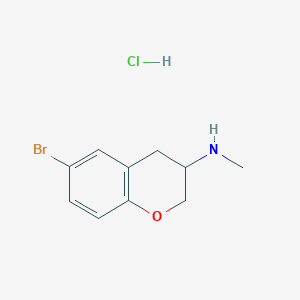
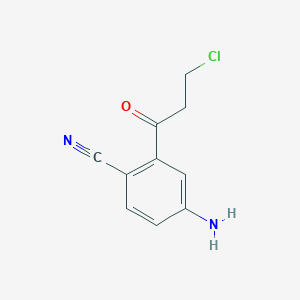
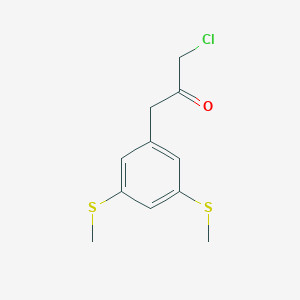
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
